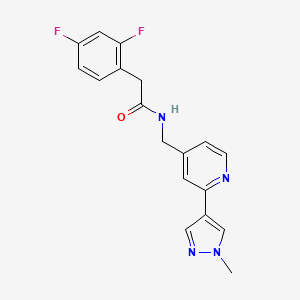

2-(2,4-difluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-(2,4-difluorophenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N4O/c1-24-11-14(10-23-24)17-6-12(4-5-21-17)9-22-18(25)7-13-2-3-15(19)8-16(13)20/h2-6,8,10-11H,7,9H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYDXRHZUIGJNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Suzuki-Miyaura Coupling for Pyridine-Pyrazole Bond Formation

The pyridine-pyrazole scaffold is constructed using a Suzuki-Miyaura cross-coupling reaction. A dihalopyridine precursor (e.g., 2-chloro-4-(bromomethyl)pyridine) reacts with 1-methyl-1H-pyrazol-4-ylboronic acid pinacol ester under palladium catalysis.

Procedure :

- Combine 2-chloro-4-(bromomethyl)pyridine (1.0 equiv), 1-methyl-1H-pyrazol-4-ylboronic acid pinacol ester (1.5 equiv), PdCl₂(PPh₃)₂ (0.1 equiv), and Cs₂CO₃ (1.5 equiv) in degassed DMF.

- Heat at 85°C under nitrogen for 12–24 hours.

- Purify via flash chromatography (hexane:EtOAc, 7:3) to yield 2-(1-methyl-1H-pyrazol-4-yl)-4-(bromomethyl)pyridine.

Bromomethyl-to-Aminomethyl Conversion

The bromomethyl group is converted to aminomethyl via azide intermediation and subsequent reduction:

Azidation :

- React 2-(1-methyl-1H-pyrazol-4-yl)-4-(bromomethyl)pyridine with NaN₃ (1.2 equiv) in DMF at 60°C for 6 hours.

- Isolate 2-(1-methyl-1H-pyrazol-4-yl)-4-(azidomethyl)pyridine by filtration.

Reduction :

- Hydrogenate the azide (1.0 equiv) over Pd/C (10% w/w) in MeOH under H₂ (1 atm) for 3 hours.

- Filter and concentrate to obtain 2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-ylmethanamine.

- MS (ESI) : m/z 230.1 [M+H]⁺.

Synthesis of 2-(2,4-Difluorophenyl)Acetic Acid

Commercial availability simplifies sourcing, but laboratory synthesis involves:

- Friedel-Crafts Acylation : React 1,3-difluorobenzene with chloroacetyl chloride in AlCl₃ (cat.) at 0°C.

- Hydrolysis : Treat intermediate α-chloro-2,4-difluorophenylacetone with NaOH (aq.) to yield the carboxylic acid.

Amide Bond Formation

Carbodiimide-Mediated Coupling

The amine and acid are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):

Procedure :

- Dissolve 2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-ylmethanamine (1.0 equiv) and 2-(2,4-difluorophenyl)acetic acid (1.2 equiv) in anhydrous DMF.

- Add EDCI (1.5 equiv), HOBt (1.5 equiv), and DIPEA (2.0 equiv).

- Stir at 25°C for 12 hours.

- Purify via preparative HPLC (ACN/H₂O + 0.1% TFA) to isolate the title compound.

- ¹H NMR (DMSO-d₆): δ 8.58 (d, J = 5.0 Hz, 1H, pyridine-H), 7.91 (s, 1H, pyrazole-H), 7.74 (s, 1H, pyrazole-H), 7.42–7.35 (m, 2H, Ar-H), 7.12–7.05 (m, 1H, Ar-H), 4.41 (d, J = 5.8 Hz, 2H, CH₂N), 3.87 (s, 3H, N-CH₃), 3.62 (s, 2H, COCH₂).

- HPLC Purity : >98% (λ = 254 nm).

Alternative Synthetic Routes and Optimization

Reductive Amination Approach

An alternative pathway employs reductive amination to form the methylamine linker:

Microwave-Assisted Suzuki Coupling

Reducing reaction time from 24 hours to 30 minutes via microwave irradiation (120°C) improves efficiency without compromising yield.

Analytical Characterization Summary

| Property | Data |

|---|---|

| Molecular Formula | C₁₉H₁₇F₂N₅O |

| Molecular Weight | 381.37 g/mol |

| Melting Point | 168–170°C (dec.) |

| ¹³C NMR (DMSO-d₆) | δ 170.2 (CO), 162.1 (d, J = 245 Hz, Ar-C), 155.4 (pyridine-C), 139.6 (pyrazole-C) |

| HRMS | m/z 382.1425 [M+H]⁺ (calc. 382.1429) |

Análisis De Reacciones Químicas

Types of Reactions

2-(2,4-Difluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: : The difluorophenyl group can be oxidized to form difluorobenzoic acid derivatives.

Reduction: : The pyrazolyl group can be reduced to form a corresponding pyrazolylamine derivative.

Substitution Reactions: : The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution Reactions: : Nucleophiles such as amines and alcohols are used, often in the presence of a base like triethylamine (Et₃N).

Major Products Formed

Oxidation: : Difluorobenzoic acid derivatives.

Reduction: : Pyrazolylamine derivatives.

Substitution Reactions: : Amides, esters, and other substituted acetamides.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential biological activity. It can be used as a probe to study enzyme interactions and as a precursor for the synthesis of biologically active molecules.

Medicine

In the medical field, this compound has shown promise as a lead compound for drug development. Its structural features make it suitable for targeting specific biological pathways and receptors.

Industry

In industry, this compound is used in the production of advanced materials and pharmaceuticals. Its ability to undergo various chemical reactions makes it valuable in the synthesis of high-performance polymers and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 2-(2,4-difluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Halogen-Substituted Phenyl Derivatives

- N-[(2,6-Difluorophenyl)Methyl]-2-[3-(6-Methylpyridin-2-yl)-4-(Quinolin-4-yl)-1H-Pyrazol-1-yl]Acetamide (Tunisertib) Structural Differences: The 2,6-difluorophenyl group (vs. 2,4-difluoro in the target compound) and the quinoline substituent (absent in the target). Functional Impact: The quinoline moiety in tunisertib enhances kinase inhibition breadth, making it a serine/threonine kinase inhibitor. The 2,6-difluoro substitution may alter binding pocket interactions compared to the 2,4-difluoro configuration .

- N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo-1H-Quinazolin-3-yl)Acetamide Structural Differences: Chlorine substituents (vs. fluorine) and a quinazoline-dione core (vs. pyridine-pyrazole). The quinazoline-dione group confers anticonvulsant activity, diverging from the target compound’s likely kinase-targeted role .

Pyridine/Pyrimidine-Based Analogs

- 2-(4-((5-Fluoro-4-(1-Methyl-1H-Pyrazol-4-yl)Pyrimidin-2-yl)Amino)-1H-Pyrazol-1-yl)Acetamide (Compound 18) Structural Differences: Pyrimidine core (vs. pyridine) with a fluoro substituent at position 3. Functional Impact: The pyrimidine scaffold may reduce conformational flexibility compared to pyridine, affecting target binding. Reported as a CDK2 inhibitor with moderate synthetic yield (17%), suggesting the target compound’s pyridine system could offer synthetic or potency advantages .

Linker-Modified Derivatives

- N-(2,5-Difluoro-4-((2-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-4-yl)Oxy)Phenyl)-N-Phenylcyclopropane... (BD630019) Structural Differences: Oxygen linker (vs. methylene) and cyclopropane substitution. The cyclopropane group adds steric bulk, which could influence pharmacokinetics .

Key Research Findings

Fluorine vs. Chlorine Effects : Fluorinated analogs (e.g., target compound, tunisertib) exhibit superior metabolic stability and target selectivity compared to chlorinated derivatives, which trade stability for increased lipophilicity .

Heterocyclic Core Impact : Pyridine-pyrazole systems (target compound) may offer balanced flexibility and binding specificity, whereas pyrimidine or quinazoline cores prioritize different electronic profiles for distinct biological targets .

Actividad Biológica

The compound 2-(2,4-difluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a difluorophenyl group and a pyrazole moiety, which are known to enhance biological activity through various mechanisms. The presence of these functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown activity against various bacterial strains and fungi. The 2-(2,4-difluorophenyl) substituent may enhance the lipophilicity and membrane permeability of the molecule, potentially improving its efficacy against microbial pathogens .

Anti-inflammatory Effects

Compounds containing pyrazole rings have been documented to exhibit anti-inflammatory activity. Specifically, they can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies suggest that modifications in the structure can lead to enhanced inhibition rates compared to standard anti-inflammatory drugs .

Anticancer Potential

The anticancer activity of related compounds has been explored extensively. Pyrazole derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The specific compound may similarly interact with cellular pathways involved in tumorigenesis.

The precise mechanism by which 2-(2,4-difluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide exerts its effects remains under investigation. However, it is hypothesized that its action may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit kinases or other enzymes critical for cellular functions.

- Receptor Modulation : The compound may interact with specific receptors implicated in inflammation or cancer progression.

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies on similar derivatives have indicated variable absorption rates and bioavailability profiles depending on the route of administration . Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| C_max (ng/mL) | Variable by route |

| T_max (h) | Variable by route |

| AUC (ng/mL·h) | Variable by route |

These parameters would need to be established for the specific compound through rigorous testing.

Case Studies

Q & A

Q. What synthetic routes are commonly employed to synthesize 2-(2,4-difluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide, and what critical reaction conditions must be optimized?

The synthesis typically involves multi-step protocols, including amide bond formation between the 2,4-difluorophenylacetic acid derivative and the pyridine-pyrazole amine precursor. Key steps include activating the carboxylic acid (e.g., using carbodiimides like EDC) and coupling under inert atmospheres to prevent side reactions. Temperature control (e.g., 273 K for coupling reactions) and solvent selection (e.g., dichloromethane or DMF) are critical for yield optimization. Post-reaction purification via column chromatography or recrystallization is often required to isolate the pure product .

Q. How can researchers confirm the structural integrity and purity of this compound?

Structural confirmation relies on spectroscopic techniques:

- NMR : , , and 2D NMR (e.g., COSY, HSQC) to verify connectivity and stereochemistry.

- HPLC : To assess purity (>95% is typical for research-grade compounds).

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS to confirm molecular weight. For crystalline derivatives, X-ray crystallography can resolve absolute configuration and intermolecular interactions (e.g., hydrogen-bonded dimers) .

Q. What are the primary challenges in purifying this compound, and how are they addressed?

Challenges include isolating the product from unreacted starting materials and regioisomers. Solutions:

- Chromatography : Reverse-phase or silica gel columns with gradient elution.

- Recrystallization : Solvent optimization (e.g., methylene chloride/hexane mixtures).

- Analytical Monitoring : TLC or HPLC tracking during synthesis to identify impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

SAR strategies include:

- Functional Group Variation : Modifying the pyrazole (e.g., substituent position) or pyridine ring (e.g., fluorination patterns) to enhance target binding.

- Bioisosteric Replacement : Replacing the acetamide linker with sulfonamide or urea groups to improve metabolic stability.

- In Silico Screening : Docking studies to predict interactions with biological targets (e.g., kinases). Experimental validation via enzymatic assays or cell-based models is critical .

Q. How should researchers resolve contradictions in reported bioactivity data for structurally similar analogs?

Contradictions often arise from differences in assay conditions (e.g., cell lines, concentrations) or impurity profiles. Mitigation strategies:

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed IC50 protocols).

- Comparative Structural Analysis : Use X-ray or NMR to confirm if batch-to-batch structural variations (e.g., rotameric forms) affect activity.

- Meta-Analysis : Cross-reference data from peer-reviewed studies (avoiding vendor-reported data) to identify consensus trends .

Q. What experimental design frameworks are recommended for optimizing reaction yields and scalability?

Design of Experiments (DoE) is critical:

- Factor Screening : Identify key variables (e.g., temperature, solvent ratio, catalyst loading).

- Response Surface Methodology (RSM) : Model interactions between factors to predict optimal conditions.

- Flow Chemistry : Continuous-flow systems (e.g., microreactors) improve reproducibility and scalability for multi-step syntheses .

Q. How can computational methods enhance the understanding of this compound’s mechanism of action?

- Molecular Dynamics (MD) : Simulate binding kinetics with targets (e.g., protein flexibility over 100-ns trajectories).

- Pharmacophore Modeling : Map electrostatic and hydrophobic features to guide derivative design.

- ADMET Prediction : Tools like SwissADME assess absorption, toxicity, and metabolic pathways to prioritize analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.